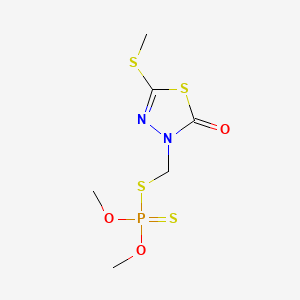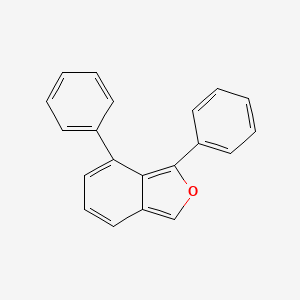![molecular formula C13H11N3O B12905933 4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2(1H)-one CAS No. 88875-30-3](/img/structure/B12905933.png)
4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- Its chemical structure consists of a pyrimidine ring fused with an imidazole ring, with a methyl group (CH₃) at position 4 and a phenyl group (C₆H₅) at position 6.
- Exposure to PhIP occurs primarily through dietary intake, especially when consuming grilled, fried, or roasted meats.
PhIP: is a heterocyclic aromatic amine commonly found in cooked meat and other heat-processed foods. It belongs to a class of mutagens.
准备方法
Industrial Production: While PhIP is not directly synthesized industrially, its formation during cooking processes is relevant for food safety and health considerations.
化学反应分析
Reactions: PhIP can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the context (e.g., cooking temperature, pH). For example, high-temperature cooking generates PhIP from precursors.
Major Products: The primary product is PhIP itself, but other minor derivatives may form during cooking.
科学研究应用
Cancer Research: PhIP is a potent carcinogen, implicated in DNA damage and mutagenesis. Researchers study its role in cancer development.
Toxicology: Investigating PhIP’s effects on human health, metabolism, and exposure levels.
Food Safety: Assessing dietary exposure and developing mitigation strategies.
作用机制
DNA Interaction: PhIP binds to DNA, leading to mutations and potentially cancer initiation.
Metabolic Activation: Cytochrome P450 enzymes activate PhIP, forming reactive intermediates that damage DNA.
Molecular Targets: DNA adducts and protein modifications contribute to its toxicity.
相似化合物的比较
Similar Compounds: Other heterocyclic amines like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) share structural features.
Uniqueness: PhIP’s prevalence in cooked meats and its specific mutagenic properties distinguish it from similar compounds.
Remember that PhIP’s health implications underscore the importance of understanding its formation, metabolism, and potential risks
属性
CAS 编号 |
88875-30-3 |
|---|---|
分子式 |
C13H11N3O |
分子量 |
225.25 g/mol |
IUPAC 名称 |
4-methyl-6-phenyl-1H-imidazo[1,5-a]pyrimidin-2-one |
InChI |
InChI=1S/C13H11N3O/c1-9-7-12(17)15-11-8-14-13(16(9)11)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,17) |
InChI 键 |
ILCOKMDEZZAZJO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)NC2=CN=C(N12)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethanol, 2,2'-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]imino]bis-](/img/structure/B12905862.png)
![1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]-](/img/structure/B12905865.png)
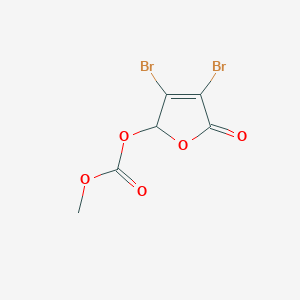
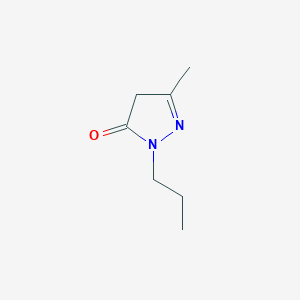
![2-[(4-Methoxyphenyl)methyl]furan](/img/structure/B12905882.png)
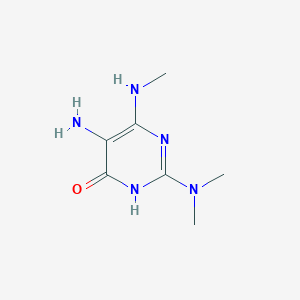
![[2,2'-Biquinolin]-4-amine, N-(4-bromophenyl)-](/img/structure/B12905888.png)
![5-Amino-2-{[(oxolan-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12905892.png)
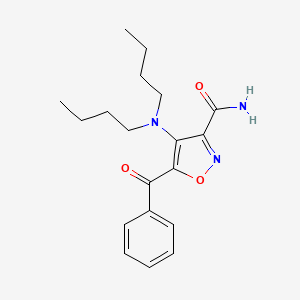
![2-Amino-6-hydroxy-1,9-dihydro-4H-pyrimido[4,5-b]indol-4-one](/img/structure/B12905894.png)
